molecular formula C12H16O3S B8743930 Butanoic acid, 3-[(4-methoxyphenyl)thio]-3-methyl- CAS No. 111424-46-5

Butanoic acid, 3-[(4-methoxyphenyl)thio]-3-methyl-

Cat. No.: B8743930
CAS No.: 111424-46-5
M. Wt: 240.32 g/mol
InChI Key: QRPOZDMXOXTFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 3-[(4-methoxyphenyl)thio]-3-methyl- is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, 3-[(4-methoxyphenyl)thio]-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 3-[(4-methoxyphenyl)thio]-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

111424-46-5

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-3-methylbutanoic acid

InChI

InChI=1S/C12H16O3S/c1-12(2,8-11(13)14)16-10-6-4-9(15-3)5-7-10/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

QRPOZDMXOXTFSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)SC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A heavy-walled screw cap tube was charged with 3-methyl-2-butenoic acid (13.86 g. 138.4 mmol), 4-methoxy thiophenol (20.0 g. 138.4 mmol), and piperidine (3.45 g. 41.6 mmol). This mixture was heated to 05° C. for 32 hours, cooled to room temperature and dissolved in EtOAc (700 mL). The resulting solution was washed with 1M aqueous HCl, H2O, and saturated aqueous NaCl before being dried over Na2SO4. Concentration of the dry solution under reduced pressure afforded an oil which upon standing in the freezer provided a crystalline solid. 3-(4-methoxy-phenylsulfanyl)3-methyl-butyric acid was isolated using a pentane wash as pale-yellow crystals (27.33 g. 82%). 1H NMR (300 MHz, CDCl3 δ: 7.48 (2H, d, J=9.0 Hz), 6.89 (2H, d, J=8.9 Hz), 3.83 (3H, s), 2.54 (2H, s).1.40 (6H, s).
Quantity
13.86 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A heavy-walled screw-cap tube was charged with 3-methyl-2-butenoic acid (13.86 gm) 3,3-dimethylacrylic acid, (138.4 mmol), 4-methoxythiophenol (143.2 mmol), and piperidine (41.6 mmol) [Aldrich]. The mixture was heated to 105-110° C. for 32 hours, then cooled to room temperature. The reaction mixture was dissolved in ethyl acetate (EtOAc) (700 ml) with stirring, and the resulting solution was washed with 1M aqueous HCl (50 ml×2), water (50 ml), and saturated aqueous NaCl (50 ml). The organic solution was thereafter dried over NaSO4. Concentration of this organic solution under reduced pressure afforded an oil and 2 days incubation at −20° C. yielded a crystalline solid. Forty ml of pentane were added to the solid, which was then crushed and filtered. The solid was washed on filter paper with pentane (20 ml, 2 times) to yield the product 3-(4-methoxyphenylthio)-3-methyl-butyric acid, as pale yellow crystals (31.4 grams, 94.4% yield, m.p. 62-64° C.), [1H-NMR(CDCl3): d7.5 (t, 2H, J=8 Hz), d6.9 (t, 2H, J=6.7 Hz), d3.9 (s, 3H, J=16.1 Hz), d2.6 (s, 2H), d1.3 (s, 6H)].
Quantity
13.86 g
Type
reactant
Reaction Step One
Quantity
143.2 mmol
Type
reactant
Reaction Step One
Quantity
41.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.